Kinase Selectivity: Clean Profile Against 140 Off-Target Kinases
Compound 18 (CAS 921587-22-6) demonstrates excellent selectivity against a broad panel of 140 kinases [1]. While the direct comparator compound 23 also shares a similar selectivity profile, the selection of compound 18 for extensive in vivo CNS experiments was driven by its superior free brain exposure, not merely its selectivity [1]. This is in stark contrast to earlier-generation LRRK2 inhibitors such as GSK2578215A, which exhibit broader kinome profiling liabilities and poorer CNS drug-like properties [2].
| Evidence Dimension | Kinase selectivity profile (number of off-target kinases inhibited >50% at 1 µM) |
|---|---|
| Target Compound Data | Only 1 other kinase inhibited over 50% among 140 screened kinases [1]. |
| Comparator Or Baseline | Compound 23 (close pyridazinylbenzamide analog): similar selectivity profile [1]. GSK2578215A: broader off-target kinase activity (not quantified against the same 140-kinase panel; known cross-reactivity) [2]. |
| Quantified Difference | The selectivity of compound 18 is near-absolute (≤1 off-target hit from 140 kinases). Cross-study comparisons with GSK2578215A indicate a qualitative improvement in kinome-wide selectivity, though direct head-to-head data are not available [2]. |
| Conditions | Kinase inhibition measured in vitro using a panel of 140 recombinant kinases at 1 µM compound concentration; HTRF-based LRRK2 activity assay. |
Why This Matters
For researchers requiring a clean chemical probe to dissect LRRK2-specific biology without confounding off-target kinase activity, compound 18 provides one of the most selective options available, minimizing noise in downstream pathway analysis.
- [1] Ding, X., Stasi, L. P., Dai, X., Long, K., et al. (2019). 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorganic & Medicinal Chemistry Letters, 29(2), 212-215. View Source
- [2] Reith, A. D., Bamborough, P., Jandu, K., Andreotti, D., et al. (2012). GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(17), 5625-5630. View Source
